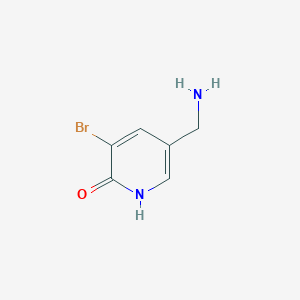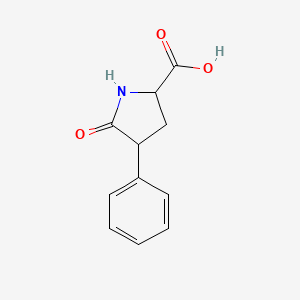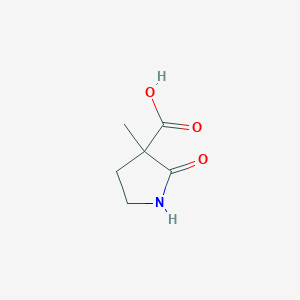
3-Methyl-2-oxopyrrolidine-3-carboxylic acid
Overview
Description
3-Methyl-2-oxopyrrolidine-3-carboxylic acid is a chemical compound with the CAS Number: 1514072-02-6 . It has a molecular weight of 143.14 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, which includes this compound, can be achieved through various synthetic strategies. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The InChI code for this compound is1S/C6H9NO3/c1-6(5(9)10)2-3-7-4(6)8/h2-3H2,1H3,(H,7,8)(H,9,10) . This indicates the molecular structure of the compound. Chemical Reactions Analysis
The pyrrolidine ring, a key component of this compound, is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date .Physical And Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 143.14 . The InChI code provides information about its molecular structure .Scientific Research Applications
Extraction and Production Enhancement
3-Methyl-2-oxopyrrolidine-3-carboxylic acid and its related compounds are used in the enhancement of production processes in various industries. For instance, the extraction of pyridine-3-carboxylic acid using 1-dioctylphosphoryloctane with different diluents is studied to optimize production in food, pharmaceutical, and biochemical industries. This process focuses on the enhancement of extraction efficiency by investigating the effects of diluent, extractant composition, and initial acid concentration (Kumar & Babu, 2009).
Synthesis and Structural Analysis
The chemical compound is pivotal in the synthesis and structural analysis of various derivatives, demonstrating its importance in chemical research. Studies involving the synthesis of derivatives and understanding their structure offer insights into potential applications in different fields. Hydrazides of 4-aryl(hetaryl)-2-oxopyrrolidine-3-carboxylic acids are synthesized to combine a lactam ring and carbohydrazide groups in the molecule, with Z-configuration being a characteristic of phenylhydrazides of 2-oxopyrrolidine-3-carboxylic acids (Gorodnicheva et al., 2016). Additionally, novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives are synthesized, some of which are identified as potent antioxidants (Tumosienė et al., 2019).
Supramolecular Arrangement and Weak Intermolecular Interactions
Studies also explore the supramolecular arrangement of analogues of 3-oxopyrrolidines, emphasizing the role of weak interactions such as C H⋯O/C H⋯π in controlling molecule conformation and constructing supramolecular assemblies. This research provides insight into how these compounds, even without a hydrogen bond donor and acceptor system, can form complex assemblies through various weak interactions, driven by bulky substitutions (Samipillai et al., 2016).
Antibacterial Applications
Compounds related to this compound are also synthesized as potential antibacterial drugs. A study synthesizes various derivatives as potential antibacterial drugs and conducts in vitro screening against gram-positive and gram-negative bacteria, showing moderate to good activity (Devi et al., 2018).
Safety and Hazards
The safety data sheet for 3-Methyl-2-oxopyrrolidine-3-carboxylic acid indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended .
Future Directions
The pyrrolidine ring, a key component of 3-Methyl-2-oxopyrrolidine-3-carboxylic acid, is a versatile scaffold that is used widely by medicinal chemists . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, the design of new pyrrolidine compounds with different biological profiles is a promising direction for future research .
Mechanism of Action
Target of Action
Compounds with a similar pyrrolidine structure have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It’s known that the pyrrolidine ring, a common feature in this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Biochemical Pathways
Pyrrolidine derivatives have been reported to have diverse biological activities, suggesting that they may affect multiple pathways .
Result of Action
Compounds with a similar pyrrolidine structure have been reported to exhibit various pharmacological activities .
Properties
IUPAC Name |
3-methyl-2-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-6(5(9)10)2-3-7-4(6)8/h2-3H2,1H3,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJXJSGAWIPHTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1514072-02-6 | |
| Record name | 3-methyl-2-oxopyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



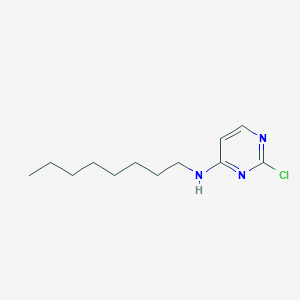
![(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1471783.png)
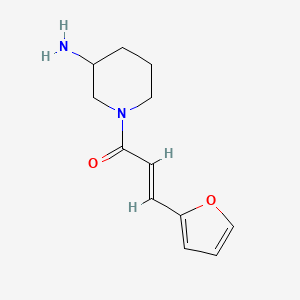
![(2E)-4-{2-azabicyclo[2.2.1]heptan-2-yl}-4-oxobut-2-enoic acid](/img/structure/B1471785.png)
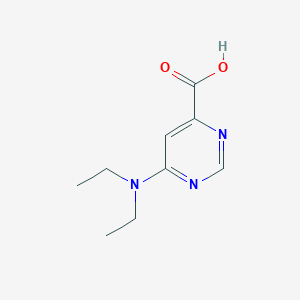
![1-methyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1471787.png)


